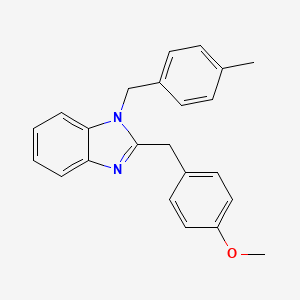
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in scientific research studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The exact mechanism of action of 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity against various pathogens.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the scientific research related to 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole. Some of these directions include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Evaluation of the potential applications of this compound in the treatment of various diseases.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound.
5. Exploration of the potential use of this compound as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has shown promising results in scientific research studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
The synthesis of 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation reaction of 4-methoxybenzaldehyde and 4-methylbenzylamine in the presence of an acid catalyst. The resulting intermediate is then cyclized to form 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole.
科学研究应用
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in scientific research studies related to its anti-cancer, anti-inflammatory, and anti-microbial properties.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-7-9-19(10-8-17)16-25-22-6-4-3-5-21(22)24-23(25)15-18-11-13-20(26-2)14-12-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQMPZMEFWGMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)




![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)



![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)

